

In-Depth Technical Guide: Crystal Structure Analysis of 4-(Trifluoromethyl)thiobenzamide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)thiobenzamide

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Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **4-(Trifluoromethyl)thiobenzamide**, a compound of interest in pharmaceutical and materials science research. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structure determination of the title compound, offering a valuable resource for researchers working with this and related molecules.

Introduction

4-(Trifluoromethyl)thiobenzamide ($C_8H_6F_3NS$) is a halogenated aromatic compound belonging to the thiobenzamide class.^[1] Its structural features, particularly the presence of a trifluoromethyl group, make it a valuable building block in the synthesis of various heterocyclic compounds with potential biological activity. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, properties of critical importance in drug design and development. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the rational design of new derivatives. This guide presents a detailed analysis of the solid-state architecture of **4-(Trifluoromethyl)thiobenzamide**.

Molecular and Crystal Structure

The crystal structure of **4-(Trifluoromethyl)thiobenzamide** has been determined by single-crystal X-ray diffraction and the data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 280465.[\[1\]](#)

Crystallographic Data

The key crystallographic data and structure refinement parameters for **4-(Trifluoromethyl)thiobenzamide** are summarized in the table below.

Parameter	Value
Chemical Formula	C ₈ H ₆ F ₃ NS
Formula Weight	205.20 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.867(2)
b (Å)	18.043(5)
c (Å)	7.934(3)
α (°)	90
β (°)	99.63(3)
γ (°)	90
Volume (Å ³)	828.5(5)
Z	4
Density (calculated) (g/cm ³)	1.646
Absorption Coefficient (mm ⁻¹)	0.356
F(000)	416
Temperature (K)	293(2)

Molecular Geometry

The molecular structure of **4-(Trifluoromethyl)thiobenzamide** consists of a benzene ring substituted with a trifluoromethyl group at the para position and a thioamide group. The analysis of bond lengths and angles provides insight into the electronic and steric effects of the substituents.

Selected Bond Lengths (Å)

Bond	Length (Å)
S(1)-C(7)	1.665(3)
N(1)-C(7)	1.321(4)
C(7)-C(1)	1.493(4)
C(4)-C(8)	1.491(4)
C(8)-F(1)	1.328(4)
C(8)-F(2)	1.329(4)
C(8)-F(3)	1.330(4)

Selected Bond Angles (°)

Atoms	Angle (°)
N(1)-C(7)-S(1)	122.9(2)
N(1)-C(7)-C(1)	116.8(3)
S(1)-C(7)-C(1)	120.3(2)
C(5)-C(4)-C(8)	121.2(3)
C(3)-C(4)-C(8)	121.3(3)

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of **4-(Trifluoromethyl)thiobenzamide** are organized in a three-dimensional network stabilized by intermolecular hydrogen bonds. The thioamide group plays a crucial role in forming these interactions. Specifically, the nitrogen atom of the thioamide group acts as a hydrogen bond donor, and the sulfur atom acts as a hydrogen bond acceptor.

The primary intermolecular interaction is an N—H...S hydrogen bond, which links the molecules into centrosymmetric dimers. These dimers are further connected into chains and sheets, building up the overall crystal lattice. The geometry of these hydrogen bonds is a key factor in determining the packing efficiency and stability of the crystal.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)thiobenzamide

A common synthetic route to **4-(Trifluoromethyl)thiobenzamide** involves the reaction of 4-trifluoromethylbenzonitrile with a sulfurating agent.

Materials:

- 4-Trifluoromethylbenzonitrile
- Sodium hydrosulfide (NaSH) or Lawesson's reagent
- Ethanol
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate

Procedure:

- 4-Trifluoromethylbenzonitrile is dissolved in ethanol.
- An excess of sodium hydrosulfide is added to the solution.

- The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography.
- After the reaction is complete, the ethanol is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is evaporated to yield the crude product.
- The crude **4-(Trifluoromethyl)thiobenzamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of **4-(Trifluoromethyl)thiobenzamide** suitable for X-ray diffraction analysis can be grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as ethanol or an ethanol/water mixture.

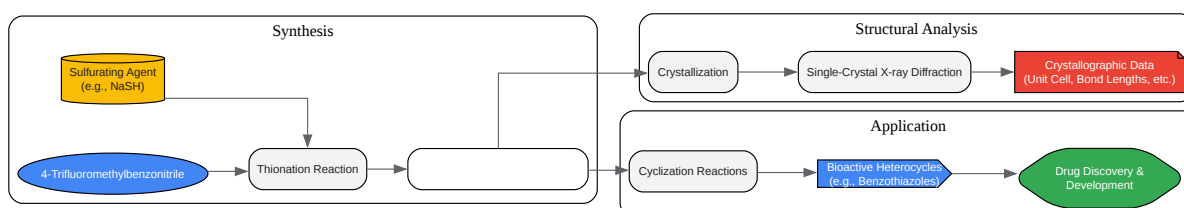
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to obtain a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Workflow and Applications

The synthesis and structural characterization of **4-(Trifluoromethyl)thiobenzamide** is a key step towards its application in various fields. The thioamide functional group is a versatile

synthon for the construction of more complex heterocyclic systems, such as thiazoles and thiadiazoles, which are known to exhibit a wide range of biological activities.



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References

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